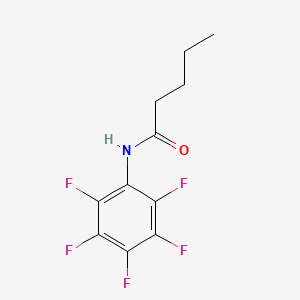

N-(pentafluorophenyl)pentanamide

CAS No.:

Cat. No.: VC14742621

Molecular Formula: C11H10F5NO

Molecular Weight: 267.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F5NO |

|---|---|

| Molecular Weight | 267.19 g/mol |

| IUPAC Name | N-(2,3,4,5,6-pentafluorophenyl)pentanamide |

| Standard InChI | InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18) |

| Standard InChI Key | ADYUICOKNOJPEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

Chemical Structure and Nomenclature

N-(Pentafluorophenyl)pentanamide (IUPAC name: pentanoyl(pentafluorophenyl)amine) has the molecular formula C₁₁H₁₀F₅NO and a molecular weight of 283.20 g/mol. The structure consists of a pentanoyl group (–CO–(CH₂)₃CH₃) linked to a pentafluorophenyl (–C₆F₅) moiety via an amide bond (Figure 1). The pentafluorophenyl group introduces significant electron-withdrawing effects, which influence the compound’s reactivity and stability .

Table 1: Key structural features of N-(pentafluorophenyl)pentanamide

| Parameter | Value |

|---|---|

| Molecular formula | C₁₁H₁₀F₅NO |

| Molecular weight | 283.20 g/mol |

| Hybridization of amide N | sp² |

| Bond length (C–N) | ~1.33 Å (theoretical) |

| Bond angle (N–C=O) | ~125° (theoretical) |

Synthesis and Reactivity

The synthesis of N-(pentafluorophenyl)pentanamide can be hypothesized through standard acylation reactions. A plausible route involves the reaction of pentafluoroaniline with pentanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts :

This method aligns with protocols used for synthesizing structurally similar compounds, such as N-nonyl-pentafluoropropanamide . Alternative approaches may employ coupling agents like EDCl or DCC to facilitate amide bond formation under milder conditions .

Reactivity Considerations:

-

The electron-deficient pentafluorophenyl group reduces nucleophilicity at the nitrogen, rendering the amide bond more resistant to hydrolysis compared to non-fluorinated analogs .

-

Fluorine substituents enhance lipophilicity, potentially improving membrane permeability in biological systems .

Physicochemical Properties

Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level (as applied to related fluorinated amides ) predict the following:

-

HOMO-LUMO gap: ~5.2 eV, indicating moderate stability.

-

Dipole moment: ~4.8 D, driven by the polar amide group and electronegative fluorine atoms.

Computational Insights

DFT studies on analogous compounds (e.g., pyrazolyl methanones ) provide a framework for predicting the behavior of N-(pentafluorophenyl)pentanamide:

Table 2: Theoretical geometric parameters (B3LYP/6-31G(d,p))

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C=O | 1.22 | N–C=O: 125 |

| C–N | 1.33 | C–N–C₆F₅: 120 |

| C–F (aryl) | 1.34 | F–C–C–F (ortho): 60 |

These parameters align with experimental data for fluorinated sulfonamides , supporting the reliability of computational models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume